
2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloroethyl group and a methoxy group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole with 1-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloroethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Substitution: Formation of 2-(1-substituted-ethyl)-5-methoxy-1H-1,3-benzodiazole derivatives.
Oxidation: Formation of 2-(1-chloroethyl)-5-hydroxy-1H-1,3-benzodiazole or 2-(1-chloroethyl)-5-formyl-1H-1,3-benzodiazole.
Reduction: Formation of 2-(1-chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole.
Aplicaciones Científicas De Investigación
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
- 2-(1-Chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole
- 2-(1-Chloroethyl)-5-hydroxy-1H-1,3-benzodiazole
- 2-(1-Chloroethyl)-5-formyl-1H-1,3-benzodiazole
Comparison: 2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is unique due to the presence of both a chloroethyl group and a methoxy group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, while the chloroethyl group provides a reactive site for covalent interactions with biological targets.
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
2-(1-chloroethyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
UNKRMMIXGBRUED-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=C(N1)C=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


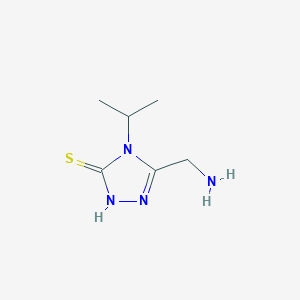
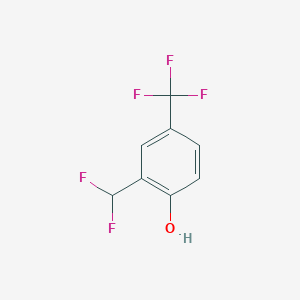
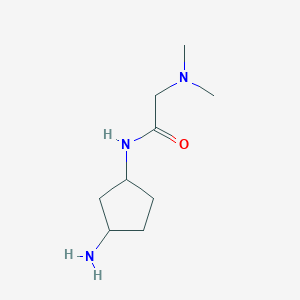
amine](/img/structure/B13186946.png)

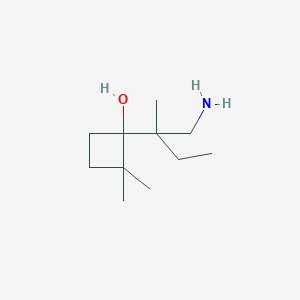
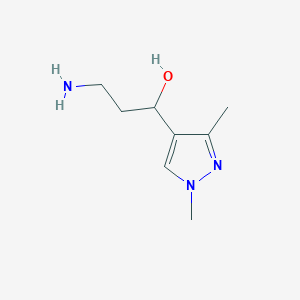

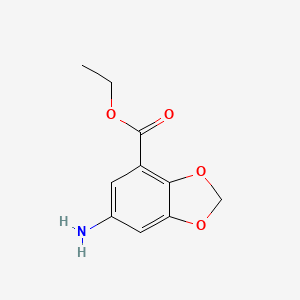

![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
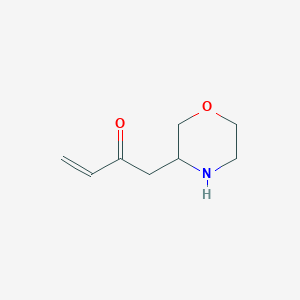
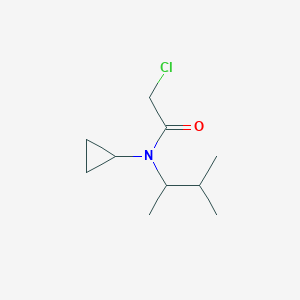
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
